molecular formula C17H18N2O2 B11798358 (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11798358
M. Wt: 282.34 g/mol
InChI Key: OJLHQHFUNGFUPC-UHFFFAOYSA-N
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Description

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a methoxy-substituted pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine derivative, which undergoes a series of reactions including nucleophilic substitution, cyclization, and coupling reactions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .

Medicine

Medically, this compound is explored for its potential in treating diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways is of significant interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may modulate pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol
  • (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methane

Uniqueness

Compared to similar compounds, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibits unique chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and pyrrolidine moiety contribute to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

[2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3

InChI Key

OJLHQHFUNGFUPC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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